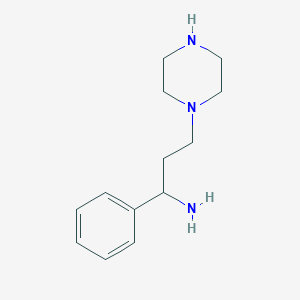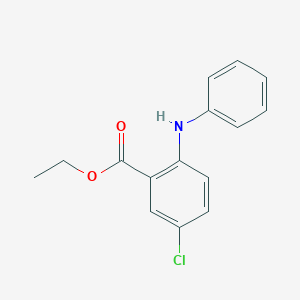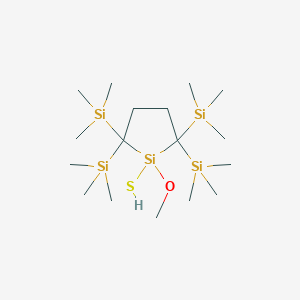![molecular formula C18H11ClTe B12625468 2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene CAS No. 920977-38-4](/img/structure/B12625468.png)
2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene: is a chemical compound that belongs to the class of organotellurium compounds It features a tellurophene ring substituted with a 4-chlorophenyl ethynyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene typically involves the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through a cyclization reaction involving tellurium and appropriate organic precursors.
Substitution Reactions: The 4-chlorophenyl ethynyl group and the phenyl group are introduced through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling tellurium compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The phenyl and 4-chlorophenyl ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and boron reagents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can produce a variety of functionalized tellurophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organotellurium compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions involving tellurium.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to the biological activity of tellurium compounds.
Wirkmechanismus
The mechanism of action of 2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene involves its interaction with molecular targets and pathways in biological systems. The tellurium atom can form bonds with various biomolecules, potentially disrupting normal cellular functions. This can lead to effects such as inhibition of enzyme activity or induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(4-Chlorophenyl)ethynyl]-5-fluorobenzaldehyde: A similar compound with a fluorine atom instead of tellurium.
5-[(4-Chlorophenyl)ethynyl]-2-pyridinecarbonitrile: Another related compound with a pyridine ring instead of tellurophene.
Uniqueness
2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties compared to its sulfur and selenium analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
920977-38-4 |
|---|---|
Molekularformel |
C18H11ClTe |
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
2-[2-(4-chlorophenyl)ethynyl]-5-phenyltellurophene |
InChI |
InChI=1S/C18H11ClTe/c19-16-9-6-14(7-10-16)8-11-17-12-13-18(20-17)15-4-2-1-3-5-15/h1-7,9-10,12-13H |
InChI-Schlüssel |
MAXPUEGZWFWGIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C([Te]2)C#CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Bromo-1-(2-hydroxyethoxy)[1,1'-biphenyl]-4(1H)-one](/img/structure/B12625390.png)

![(2E)-2-cyano-3-{3-[3-(diethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B12625399.png)
![(6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B12625401.png)
![Urea, N-[4-[7-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12625408.png)
![2-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12625414.png)


![N-[(3-Ethoxy-4-hydroxyphenyl)methyl]urea](/img/structure/B12625430.png)


![9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12625457.png)
![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)

